N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

β3-Adrenergic Receptor Agonism GPCR Pharmacology Structure-Activity Relationship

N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1396857-01-4) is a synthetic small-molecule sulfonamide featuring a 4-methyl-2-phenylthiazole core linked via a methylene bridge to a 3-(trifluoromethyl)benzenesulfonamide moiety. With a molecular weight of 412.5 g·mol⁻¹, a computed XLogP3 of 4.4, and a single hydrogen bond donor, it occupies a moderately lipophilic chemical space characteristic of membrane-permeable probe candidates.

Molecular Formula C18H15F3N2O2S2
Molecular Weight 412.45
CAS No. 1396857-01-4
Cat. No. B2744207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
CAS1396857-01-4
Molecular FormulaC18H15F3N2O2S2
Molecular Weight412.45
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C18H15F3N2O2S2/c1-12-16(26-17(23-12)13-6-3-2-4-7-13)11-22-27(24,25)15-9-5-8-14(10-15)18(19,20)21/h2-10,22H,11H2,1H3
InChIKeyGTUCXCGQOJNTIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Baseline: N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1396857-01-4) – Core Identity & Compound Class Context for Scientific Procurement


N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1396857-01-4) is a synthetic small-molecule sulfonamide featuring a 4-methyl-2-phenylthiazole core linked via a methylene bridge to a 3-(trifluoromethyl)benzenesulfonamide moiety [1]. With a molecular weight of 412.5 g·mol⁻¹, a computed XLogP3 of 4.4, and a single hydrogen bond donor, it occupies a moderately lipophilic chemical space characteristic of membrane-permeable probe candidates [1]. The compound belongs to the broader thiazole-benzenesulfonamide pharmacophore class, which has been extensively explored for β₃-adrenergic receptor agonism, kinase inhibition, and deubiquitinase modulation [2][3]. However, publicly available primary literature containing direct biological characterization of this specific sulfonamide congener remains sparse, and procurement decisions must therefore be guided by a rigorous analysis of its structural differentiation from the most closely related analogs.

Procurement Integrity Risk: Why In-Class Substitution of N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide Cannot Be Presumed Equivalent


The thiazole-benzenesulfonamide scaffold is exquisitely sensitive to the position and electronic nature of substituents on both the thiazole and the sulfonamide phenyl ring. Minor perturbations—such as relocating the trifluoromethyl group from the 3- to the 4-position, replacing it with a methoxy or methyl group, or altering the thiazole linker—can invert biological activity from agonism to antagonism, abolish target engagement, or introduce off-target liabilities [1][2]. For instance, within the β₃-adrenergic receptor series, a 4-CF₃-phenylthiazole analog achieved an EC₅₀ of 3.6 nM with >600-fold selectivity, whereas para-substituted variants on the sulfonamide ring often lose substantial potency [1]. Similarly, the USP2 inhibitor ML364—which bears a 4-methylphenylsulfonamido group and a reversed amide linkage—exhibits a distinct activity profile that cannot be extrapolated to the 3-CF₃ sulfonamide regioisomer [2]. Generic interchange among commercially available thiazole-sulfonamide building blocks therefore carries a high risk of irreproducible biological results and procurement waste.

Quantitative Differentiation Atlas: N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide Versus Closest Structural Analogs


Regioisomeric CF₃ Placement: 3-Trifluoromethyl vs. 4-Trifluoromethyl Benzenesulfonamide Consequence for β₃-Adrenergic Potency

Within the thiazole-benzenesulfonamide β₃ agonist class, the position of the trifluoromethyl substituent on the sulfonamide phenyl ring is a critical determinant of receptor activation potency. The 3-CF₃ regioisomer (target compound) is structurally distinct from the 4-CF₃-phenylthiazole analog (L-796,568) that achieved an EC₅₀ of 3.6 nM at the human β₃-adrenergic receptor with 94% activation efficacy and >600-fold selectivity over β₁ and β₂ receptors [1]. While direct potency data for the target 3-CF₃ benzenesulfonamide are not publicly available, the class-level SAR indicates that 3-substitution on the sulfonamide ring typically yields a different efficacy window and selectivity fingerprint compared to 4-substitution, making independent pharmacological evaluation essential before procurement decisions.

β3-Adrenergic Receptor Agonism GPCR Pharmacology Structure-Activity Relationship

Physicochemical Property Divergence: Target Compound Versus 3-Methoxy Analog (CAS 1396860-50-6) for Membrane Permeability Prediction

Replacement of the 3-CF₃ group (target compound) with a 3-methoxy substituent (CAS 1396860-50-6) produces a substantial shift in computed lipophilicity. The target compound has a computed XLogP3 of 4.4 and a molecular weight of 412.5 g·mol⁻¹, while the 3-methoxy analog (C₁₈H₁₈N₂O₃S₂, predicted MW ~374.5) is expected to have a lower XLogP (estimated ~3.2) based on the Hansch π constant difference between CF₃ (+0.88) and OCH₃ (-0.02) [1][2]. This Δ logP of approximately 1.2 units translates to a roughly 16-fold difference in calculated membrane partitioning, which can critically impact cell-based assay performance, passive permeability, and non-specific protein binding [2].

Drug-likeness Lipophilicity Permeability

Target Class Specificity Risk: Absence of USP2 Deubiquitinase Inhibition Liability Compared to ML364

ML364 (CAS 1991986-30-1), a structurally related thiazole-sulfonamide, is a potent USP2 ubiquitin-specific protease inhibitor (IC₅₀ = 1.0 μM in vitro; cellular EC₅₀ for cyclin D1 degradation ≈ 2–5 μM in HCT116 and Mino cells) [1]. ML364 features a 4-methylphenylsulfonamido group connected via an amide bond to a 4-phenylthiazole, a connectivity pattern distinct from the target compound's direct methylene-linked 3-CF₃ benzenesulfonamide. This difference in linker geometry and sulfonamide substitution is expected to abolish USP2 binding, as the USP2 pharmacophore requires the N-acylsulfonamide motif present in ML364 but absent in the target compound [1]. Investigators seeking β₃-agonist or kinase-inhibitor activity without confounding USP2-mediated effects on the ubiquitin-proteasome system should therefore favor the target compound over ML364.

USP2 Inhibition Deubiquitinase Target Selectivity

Hydrogen Bond Acceptor Capacity: Differentiation from 2,5-Dimethyl Analog for Target Engagement Potential

The target compound bears a 3-trifluoromethyl group, providing three fluorine atoms that serve as weak hydrogen bond acceptors and contribute to metabolic stability, in addition to the two sulfonamide oxygens and the thiazole nitrogen [1]. The 2,5-dimethyl analog (CAS not located in primary literature) replaces the CF₃ group with two methyl substituents, eliminating fluorinated H-bond acceptors entirely. The target compound's hydrogen bond acceptor count is 8 (computed), while the 2,5-dimethyl analog's count would be 5 or 6, reducing potential polar interactions with target proteins. Furthermore, the CF₃ group increases metabolic stability relative to methyl groups by blocking CYP450-mediated oxidation at the meta position—a known metabolic soft spot for alkyl-substituted benzenesulfonamides [2].

Hydrogen Bond Acceptors Ligand Efficiency Medicinal Chemistry

Evidence-Backed Application Scenarios for N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide Procurement


β₃-Adrenergic Receptor SAR Probe Libraries Requiring 3-CF₃ Benzenesulfonamide Regioisomers

Based on the established class-level structure-activity relationship showing that CF₃ position on the benzenesulfonamide ring dictates β₃-AR potency and selectivity [1], this compound serves as the essential 3-CF₃ regioisomeric building block for constructing focused β₃-agonist SAR libraries. Procurement of the 3-CF₃ variant enables systematic exploration of the sulfonamide phenyl substitution vector, which cannot be achieved with the commercially more common 4-CF₃ analogs.

Cell-based Assays Requiring High Lipophilicity for Intracellular Target Access Without USP2 Confounding

The computed XLogP3 of 4.4—approximately 1.2 log units higher than the 3-methoxy analog—predicts superior passive membrane permeability [1]. Combined with the expected absence of USP2 deubiquitinase inhibition (in contrast to ML364) [2], this compound is well-suited for phenotypic screening campaigns where intracellular target engagement is required and where modulation of the ubiquitin-proteasome system would represent a confounding liability.

Metabolic Stability Optimization in Thiazole-Sulfonamide Lead Series

The 3-CF₃ substituent provides metabolic shielding against CYP450-mediated oxidation at the meta position of the benzenesulfonamide ring, a documented advantage of trifluoromethyl groups over methyl substituents in drug design [1]. Investigators seeking to improve the in vitro microsomal stability of a thiazole-sulfonamide lead series should prioritize the 3-CF₃ congener over the 2,5-dimethyl or 3-methoxy analogs as a scaffold for further optimization.

Chemical Probe Development Differentiating β₃-AR Agonism from Kinase Inhibition

The thiazolylphenyl-benzenesulfonamido scaffold has been claimed for both β₃-adrenergic receptor agonism [1] and kinase inhibition [2]. The distinct substitution pattern of the target compound—specifically the 3-CF₃ group and the methylene linker—may confer a unique selectivity profile between these two target classes. Procurement of this specific compound enables systematic selectivity profiling against both GPCR and kinase panels, a prerequisite for developing high-quality chemical probes.

Quote Request

Request a Quote for N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.